3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
CAS No.: 23462-13-7
Cat. No.: VC18425285
Molecular Formula: C21H35Cl2N3
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23462-13-7 |
|---|---|
| Molecular Formula | C21H35Cl2N3 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 3-benzyl-9-(2-piperidin-1-ium-1-ylethyl)-9-aza-3-azoniabicyclo[3.3.1]nonane;dichloride |
| Standard InChI | InChI=1S/C21H33N3.2ClH/c1-3-8-19(9-4-1)16-23-17-20-10-7-11-21(18-23)24(20)15-14-22-12-5-2-6-13-22;;/h1,3-4,8-9,20-21H,2,5-7,10-18H2;2*1H |
| Standard InChI Key | ZMZXIXVCGWFFFN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[NH+](CC1)CCN2C3CCCC2C[NH+](C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Introduction
Molecular Structure and Chemical Properties
Core Architecture and Stereochemistry
The compound’s backbone consists of a diazabicyclo[3.3.1]nonane system, a bridged bicyclic structure containing two nitrogen atoms at positions 3 and 9. The benzyl group at position 3 and the 2-piperidinoethyl substituent at position 9 introduce steric and electronic heterogeneity, influencing both reactivity and biological activity. The bicyclic framework imposes conformational constraints, while the chiral centers at key positions (e.g., bridgehead carbons) confer stereochemical specificity, which is critical for receptor binding.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₅Cl₂N₃ | |
| Molecular Weight | 400.4 g/mol | |
| IUPAC Name | 3-benzyl-9-(2-piperidin-1-ium-1-ylethyl)-9-aza-3-azoniabicyclo[3.3.1]nonane dichloride | |
| SMILES | C1CCNH+CCN2C3CCCC2CNH+CC4=CC=CC=C4.[Cl-].[Cl-] | |
| InChIKey | ZMZXIXVCGWFFFN-UHFFFAOYSA-N |
Physicochemical Characteristics
The dihydrochloride salt form enhances water solubility, a property critical for in vitro and in vivo studies. Predictive data from collision cross-section (CCS) analyses suggest distinct gas-phase behaviors for different adducts, which are relevant for mass spectrometry-based characterization . For instance, the [M+H]+ ion exhibits a CCS of 172.8 Ų, while the [M+Na]+ adduct shows a higher CCS of 184.4 Ų, reflecting differences in ion mobility .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, starting with the construction of the bicyclo[3.3.1]nonane core. Key steps include:
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Ring-forming reactions: Cyclization strategies such as Dieckmann condensation or Mannich reactions may assemble the bicyclic framework.
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Functionalization: Introduction of the benzyl group via alkylation or reductive amination, followed by piperidinoethyl substitution using nucleophilic displacement or coupling reactions.
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Salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving stability and solubility.
Reactivity and Derivative Development
The secondary amines in the bicyclic system participate in alkylation, acylation, and Schiff base formation, enabling the synthesis of analogs with modified pharmacokinetic properties. For example, replacing the piperidinoethyl group with a diethylaminoethyl moiety (as in CID 31972) alters receptor affinity and metabolic stability .
Mechanism of Action and Pharmacological Profile
Stereochemical Influence on Bioactivity
The stereochemistry at the bridgehead carbons dictates binding affinity. Molecular modeling studies propose that the (R,R)-configuration optimizes interactions with receptor pockets, whereas the (S,S)-form exhibits reduced activity. This enantioselectivity underscores the importance of asymmetric synthesis in optimizing therapeutic efficacy.
Analytical Characterization
Spectroscopic and Chromatographic Profiling
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Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 400.4, with fragmentation patterns revealing loss of HCl and piperidine moieties .
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NMR Spectroscopy: ¹H NMR spectra display distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and the piperidine methylene groups (δ 2.5–3.1 ppm).
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 288.243 | 172.8 |
| [M+Na]+ | 310.225 | 184.4 |
| [M+NH4]+ | 305.270 | 181.9 |
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis complicates large-scale production.
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Pharmacokinetic Gaps: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
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Target Ambiguity: The lack of receptor-specific binding assays hinders mechanistic clarity.
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance potency and selectivity.
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In Vivo Toxicology: Assessing long-term safety profiles in mammalian models.
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Comparative Clinical Trials: Benchmarking against established neuromodulatory agents.
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